molecular formula C19H18ClFN2O2 B11129109 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11129109
M. Wt: 360.8 g/mol
InChI Key: VBGIOGCSNXOZDH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxyethyl groups attached to an indole and acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses . Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Properties

Molecular Formula

C19H18ClFN2O2

Molecular Weight

360.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C19H18ClFN2O2/c1-25-11-10-23-9-8-13-17(6-3-7-18(13)23)22-19(24)12-14-15(20)4-2-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,24)

InChI Key

VBGIOGCSNXOZDH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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